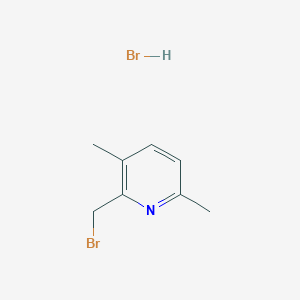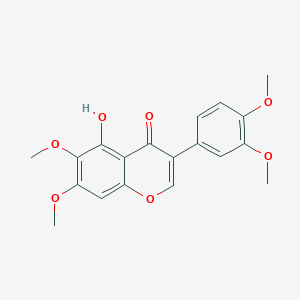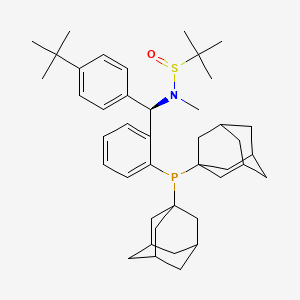
(R)-N-((R)-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(®-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, adamantyl groups, and a sulfinamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of ®-N-(®-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps, including the formation of key intermediates and the use of specific reaction conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
®-N-(®-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in catalysis and as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, this compound can be utilized in the development of advanced materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of ®-N-(®-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action are still under investigation, but they may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
When compared to similar compounds, ®-N-(®-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to its unique combination of functional groups. Similar compounds include diethyl malonate and N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide. These compounds share some structural features but differ in their specific functional groups and overall chemical properties .
Properties
Molecular Formula |
C42H60NOPS |
|---|---|
Molecular Weight |
658.0 g/mol |
IUPAC Name |
N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(4-tert-butylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C42H60NOPS/c1-39(2,3)35-14-12-34(13-15-35)38(43(7)46(44)40(4,5)6)36-10-8-9-11-37(36)45(41-22-28-16-29(23-41)18-30(17-28)24-41)42-25-31-19-32(26-42)21-33(20-31)27-42/h8-15,28-33,38H,16-27H2,1-7H3/t28?,29?,30?,31?,32?,33?,38-,41?,42?,45?,46?/m1/s1 |
InChI Key |
JIYDYQJPJHTLFU-QCAPMURYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



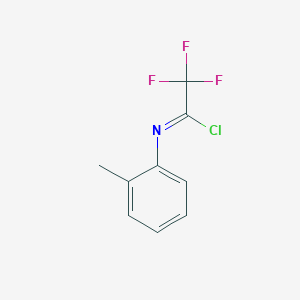
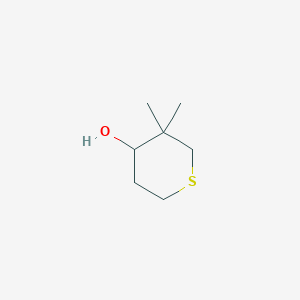
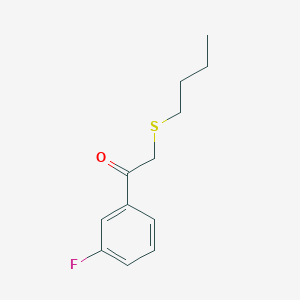
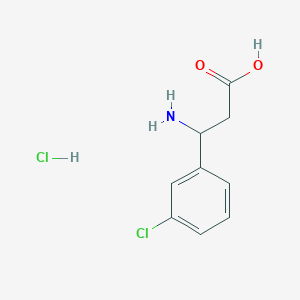

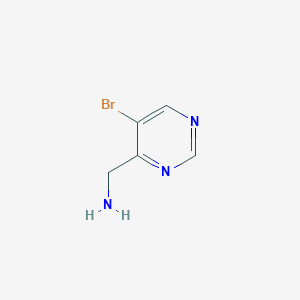
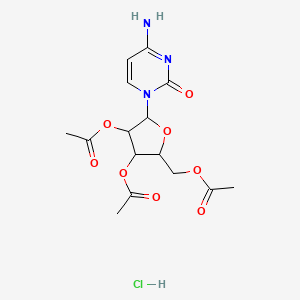
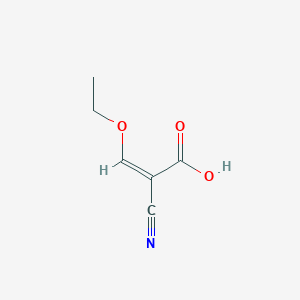
![2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B13649842.png)


